molecular formula C8H7F3 B1454898 1-(1,1-Difluoroethyl)-2-fluorobenzene CAS No. 1138445-14-3

1-(1,1-Difluoroethyl)-2-fluorobenzene

Cat. No.: B1454898
CAS No.: 1138445-14-3
M. Wt: 160.14 g/mol
InChI Key: CMYVOOREJIMEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-Difluoroethyl)-2-fluorobenzene is a useful research compound. Its molecular formula is C8H7F3 and its molecular weight is 160.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

References:

Biochemical Analysis

Biochemical Properties

1-(1,1-Difluoroethyl)-2-fluorobenzene plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The fluorine atoms in the compound can form strong hydrogen bonds with amino acid residues in proteins, leading to changes in protein conformation and activity. For example, the compound may interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. These interactions can result in the inhibition or activation of enzyme activity, affecting the overall metabolic pathways in which these enzymes are involved .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins, such as kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound may inhibit the activity of protein kinase C, resulting in altered phosphorylation states of downstream targets and changes in cellular responses . Additionally, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes and proteins, leading to changes in their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can result in the accumulation of substrates and a decrease in the production of products in the affected metabolic pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, the compound may degrade into metabolites that have different biological activities, leading to changes in cellular responses over time . In in vitro studies, the temporal effects of this compound can be monitored by measuring changes in enzyme activity, gene expression, and metabolite levels at different time points . In in vivo studies, the compound’s effects on cellular function can be assessed by monitoring physiological and biochemical parameters over extended periods .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it may exhibit toxic or adverse effects. For example, high doses of this compound may lead to the inhibition of critical metabolic enzymes, resulting in metabolic imbalances and toxicity . Additionally, the compound’s effects on gene expression and cellular signaling pathways may be dose-dependent, with higher doses leading to more pronounced changes in cellular responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other metabolic enzymes . These interactions can affect the overall metabolic flux and levels of metabolites in the affected pathways . Additionally, this compound may influence the activity of key regulatory enzymes, such as kinases and phosphatases, leading to changes in the regulation of metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the compound’s activity and function within the cell .

Subcellular Localization

This compound can localize to specific subcellular compartments, where it exerts its effects on cellular function. The compound may be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, by post-translational modifications or targeting signals . For example, the presence of fluorine atoms in the compound may facilitate its interaction with mitochondrial proteins, leading to its accumulation within the mitochondria . This subcellular localization can influence the compound’s activity and function, as well as its interactions with other biomolecules within the cell .

Properties

IUPAC Name

1-(1,1-difluoroethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3/c1-8(10,11)6-4-2-3-5-7(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYVOOREJIMEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288146
Record name 1-(1,1-Difluoroethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138445-14-3
Record name 1-(1,1-Difluoroethyl)-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Difluoroethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,1-Difluoroethyl)-2-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(1,1-Difluoroethyl)-2-fluorobenzene
Reactant of Route 3
1-(1,1-Difluoroethyl)-2-fluorobenzene
Reactant of Route 4
Reactant of Route 4
1-(1,1-Difluoroethyl)-2-fluorobenzene
Reactant of Route 5
Reactant of Route 5
1-(1,1-Difluoroethyl)-2-fluorobenzene
Reactant of Route 6
Reactant of Route 6
1-(1,1-Difluoroethyl)-2-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.